molecular formula C21H22ClN3O3 B11439758 N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11439758
M. Wt: 399.9 g/mol
InChI Key: DUDNMHORHGQPKH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a pentyl chain at position 3, a 2-chlorobenzyl substituent on the carboxamide group, and a fused bicyclic core with two ketone oxygen atoms at positions 2 and 2. Its structural complexity and substitution pattern make it a subject of interest in medicinal chemistry, particularly for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

DUDNMHORHGQPKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the 2-chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions using 2-chlorobenzyl chloride and a suitable base.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 2-chlorobenzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block for the synthesis of more complex molecules.
  • It can serve as a ligand in coordination chemistry.

Biology:

Medicine:

  • The compound can be explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

Industry:

  • It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with cellular pathways that regulate apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives are frequently modified at positions 1, 3, and 7 to optimize biological activity and physicochemical properties. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects and reported biological outcomes.

Substituent Effects on Anti-HIV-1 Activity

Evidence from anti-HIV-1 inhibition studies highlights the significance of the 2-chlorobenzyl group and alkyl chain length:

Compound Substituent (Position 3) Benzyl Substitution (Position 7) Anti-HIV-1 Inhibition Rate Cell Viability Reference
Target Compound Pentyl 2-Chlorobenzyl Data not explicitly provided Not reported
Compound 11c Propyl 2-Chlorobenzyl Similar to target compound Not reported
Compound 11d Propyl Unsubstituted benzyl 6% Not reported
Compound 11g Propyl 2-Fluorobenzyl 22% Lower
Compound 11h Propyl 4-Fluorobenzyl 25% Not reported
  • Key Findings :
    • The 2-chlorobenzyl group in the target compound and compound 11c is critical for maintaining anti-HIV-1 activity. Replacing it with an unsubstituted benzyl (compound 11d) drastically reduces inhibition rates (6% vs. unspecified higher activity in chlorinated analogs) .
    • Fluorine substitutions at positions 2 or 4 of the benzyl ring (compounds 11g and 11h) yield moderate inhibition (22–25%) but may compromise cell viability, as seen in compound 11g .
    • The pentyl chain in the target compound, compared to the propyl chain in compound 11c, suggests that longer alkyl chains might enhance lipophilicity or target binding, though explicit data are unavailable .

Substituent Effects on Physicochemical Properties

Variations in aromatic and alkyl substituents influence solubility, metabolic stability, and bioavailability:

  • Nitro vs. Chloro Substituents: The structurally related compound N-(2-Chlorobenzyl)-3-(4-methylphenyl)-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide () incorporates a 3-nitrobenzyl group. Nitro groups typically increase molecular weight and polarity but may introduce metabolic instability due to nitroreductase susceptibility .
  • Benzodioxol vs. Chlorobenzyl :

    • The compound N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide () features a benzodioxol moiety. This bicyclic substituent could improve π-π stacking interactions but may alter metabolic pathways due to the dioxolane ring .

Structural Analysis and Crystallography

Such analyses are critical for understanding conformational stability and intermolecular interactions in solid-state formulations .

Biological Activity

N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Its biological activity is of significant interest due to its potential pharmacological properties, including anti-inflammatory and anticancer effects. This article synthesizes available research findings and data related to the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN3O3. It features several functional groups that contribute to its biological interactions:

  • Chlorobenzyl group : May enhance lipophilicity and improve membrane permeability.
  • Dioxo moiety : Can participate in nucleophilic reactions.
  • Carboxamide group : Involved in hydrogen bonding and interactions with biological targets.
Property Value
Molecular Weight399.875 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
LogP (octanol-water)3.8

Anticancer Properties

Research indicates that compounds within the quinazoline class exhibit notable anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines when treated with this compound.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential:

  • In Vivo Studies : Animal models of inflammation showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound may inhibit certain kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Modulation of NF-kB Pathway : By affecting the NF-kB signaling pathway, it can reduce inflammation and promote apoptosis in cancer cells.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 cells. The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of exposure.

Study 2: Anti-inflammatory Effects

In another study focused on inflammation:

  • Model Used : A carrageenan-induced paw edema model in rats.
  • Results : Treatment with the compound significantly reduced paw swelling compared to control groups.

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